
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate
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Overview
Description
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to an ethyl ester group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate typically involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of phthalazinones, including ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate, exhibit antifungal properties. A study focused on the synthesis and bioevaluation of substituted phthalazinones demonstrated their effectiveness against various fungal strains, suggesting potential for development as antifungal agents .
Cancer Research
The compound has been investigated for its role in cancer therapy. It is part of a class of compounds known as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in cancer progression. The incorporation of this compound into PROTACs has shown promise in enhancing the degradation of target proteins, thereby providing a novel approach to cancer treatment .
Neuroprotective Effects
Emerging studies suggest that phthalazinone derivatives may possess neuroprotective properties. The structural characteristics of this compound could contribute to its ability to protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative disease models.
Synthesis and Structural Studies
The synthesis of this compound involves several steps that typically include the formation of the phthalazine core followed by functionalization with an ethyl acetate moiety. Structural studies using techniques such as X-ray crystallography have elucidated the compound's geometry and bonding characteristics, confirming its potential reactivity and stability in biological systems .
Case Study 1: Antifungal Efficacy
A study published in Molecules evaluated various substituted phthalazinones for their antifungal activity against Candida species. Ethyl 2-oxo derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as therapeutic agents against fungal infections .
Case Study 2: PROTAC Development
In a recent publication in Journal of Medicinal Chemistry, researchers explored the metabolic stability of PROTACs containing ethyl 2-oxo derivatives. The findings indicated that these compounds maintained stability in human hepatocytes over extended periods, suggesting favorable pharmacokinetic profiles for further drug development .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Uniqueness
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate, a derivative of dihydrophthalazine, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol. The structure features an ester group and a carbonyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.24 g/mol |
CAS Number | 25947-13-1 |
IUPAC Name | This compound |
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dihydrophthalazine moiety is known for its role in modulating enzyme activities and influencing cell signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may lead to anti-inflammatory and anti-cancer effects.
- Antimicrobial Properties : Studies have indicated that derivatives of dihydrophthalazine exhibit antimicrobial activity against various pathogens, suggesting potential use as antibiotics.
- Apoptosis Induction : this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Antimicrobial Activity
A study published in "MDPI" highlighted the efficacy of dihydrophthalazine derivatives against resistant bacterial strains. Ethyl 2-oxo derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
- Methodology : The compound was tested using standard broth microdilution methods.
- Results : The compound exhibited an MIC of 10 µg/mL, indicating strong antibacterial activity.
-
Case Study on Antitumor Effects :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(19)12(18)14-7-10-8-5-3-4-6-9(8)11(17)16-15-10/h3-6H,2,7H2,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGOZXQDFOABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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